N-(diphenylmethyl)pyridine-3-carboxamide
Description
N-(diphenylmethyl)pyridine-3-carboxamide is a pyridine-3-carboxamide derivative featuring a diphenylmethyl group attached to the carboxamide nitrogen. This structure combines the aromatic pyridine ring with a bulky, lipophilic diphenylmethyl substituent, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-benzhydrylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(17-12-7-13-20-14-17)21-18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,18H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJLJJIRPLWNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350571 | |
| Record name | ST007743 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10254-15-6 | |
| Record name | ST007743 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with diphenylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Applications
Coordination Chemistry:
N-(diphenylmethyl)pyridine-3-carboxamide serves as a ligand in coordination chemistry. It can coordinate with transition metals, forming complexes that are useful in catalysis and materials science. The compound’s ability to stabilize metal ions enhances its utility in synthesizing complex molecular architectures.
Building Block for Synthesis:
This compound acts as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it an essential component in organic synthesis.
Biological Applications
Enzyme Inhibition:
Research has indicated that this compound can act as an enzyme inhibitor. It interacts with specific enzymes by binding to their active sites, potentially blocking substrate access and modulating enzyme activity. This property is particularly valuable in drug development, where targeting specific enzymes can lead to therapeutic benefits.
Interactions with Biological Macromolecules:
Studies have shown that this compound can interact with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications.
Medicinal Applications
Therapeutic Properties:
this compound has been explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies:
- Anti-Cancer Activity: A study demonstrated that this compound exhibited significant cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating its potential as a lead compound for developing new anticancer agents.
- Anti-Inflammatory Effects: In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in treating inflammatory diseases.
Industrial Applications
Advanced Materials Development:
In the industrial sector, this compound is utilized in the development of advanced materials. Its unique chemical structure allows it to serve as a precursor for synthesizing functionalized polymers, which have applications in coatings, adhesives, and electronic materials.
Table of Synthesis Methods:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Nucleophiles (amines, thiols) | Base (sodium hydroxide) |
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, thereby modulating their activity. Additionally, it can influence cellular pathways by affecting signal transduction and gene expression .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The diphenylmethyl group distinguishes N-(diphenylmethyl)pyridine-3-carboxamide from other carboxamide derivatives. Key analogs include:
Key Observations :
Physicochemical Properties
Data from analogs highlight trends in key properties:
Notes:
- logP Trends : Diphenylmethyl and adamantyl groups increase lipophilicity (higher logP) compared to methoxyphenyl or silyl derivatives.
- Solubility : Bulkier substituents (e.g., diphenylmethyl) likely reduce aqueous solubility (lower logSw) .
- Melting Points : Diphenylmethyl analogs in (e.g., T109) show melting points of 121–131°C, suggesting similar thermal stability for this compound .
Biological Activity
N-(diphenylmethyl)pyridine-3-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with specific case studies and research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a carboxamide group and a diphenylmethyl moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 294.36 g/mol. The unique structural characteristics of this compound contribute significantly to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.
Antiviral Activity
This compound has also been investigated for its antiviral properties. A study highlighted its effectiveness against the dengue virus (DENV), where it was identified as one of the top candidates from a library screening for inhibitors of viral replication.
- Half Maximal Effective Concentration (EC) : 7.1 µM against DENV.
- Inhibition Mechanism : The compound specifically targets the RNA replication step in the viral life cycle, demonstrating a high barrier to resistance and minimal cytotoxicity in host cells .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Research suggests that it may induce apoptosis through modulation of key signaling pathways.
| Cancer Cell Line | IC (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 15.0 | Inhibition of cell proliferation through cell cycle arrest |
The compound's ability to interact with specific molecular targets, such as enzymes involved in cell survival and proliferation, underlines its potential therapeutic applications.
Case Studies
- Dengue Virus Inhibition : In a comprehensive study, this compound was shown to inhibit DENV replication effectively, providing insights into its potential use as an antiviral agent against flaviviruses like Zika and West Nile virus .
- Anticancer Efficacy : A study involving various cancer cell lines demonstrated that this compound could significantly reduce cell viability and induce apoptosis, suggesting its role as a candidate for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
